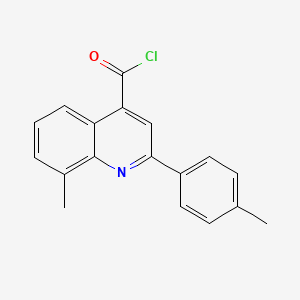

8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-6-8-13(9-7-11)16-10-15(18(19)21)14-5-3-4-12(2)17(14)20-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGJAEMEVTWLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention due to its potential biological activities. This compound features a quinoline core, known for its presence in various biologically active molecules, and a carbonyl chloride functional group, which enhances its reactivity. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry and other scientific fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes:

- A quinoline ring , which contributes to its biological activity.

- A carbonyl chloride group (-COCl), making it highly reactive in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbonyl chloride group can act as an electrophile, allowing the compound to form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids. This interaction can lead to alterations in the function of these biomolecules, potentially resulting in therapeutic effects or toxicity.

Antioxidant Activity

Studies have shown that derivatives of quinoline, including those similar to this compound, exhibit significant antioxidant properties. For instance, antioxidant assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that certain quinoline derivatives can effectively scavenge free radicals, indicating their potential in preventing oxidative stress-related diseases .

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. In particular, compounds structurally related to this compound have shown effectiveness against various bacterial strains. For example:

- Inhibition Zones : Compounds similar to this quinoline derivative displayed inhibition zones against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with values reaching up to 25 mm compared to standard drugs .

- Minimum Inhibitory Concentration (MIC) values were reported as low as 1 × 10⁻⁶ mg/mL for some derivatives against resistant strains .

Case Studies

- Antiplasmodial Activity : A series of quinoline derivatives were screened for activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited moderate potency with EC₅₀ values around 120 nM, suggesting that structural modifications could enhance their efficacy .

- Cytotoxicity Studies : Quinoline derivatives have been evaluated for cytotoxic effects against various cancer cell lines. In one study, compounds showed IC₅₀ values less than 10 µg/mL against human cancer cells, indicating significant potential for further development as anticancer agents .

Applications in Drug Development

Given its reactivity and biological activity, this compound is a promising candidate for drug development. Its structure allows for modifications that could enhance its pharmacological properties while minimizing toxicity.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Organic Synthesis

8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride serves as a precursor for synthesizing novel organic compounds. The compound's structure allows it to undergo various chemical transformations, including nucleophilic substitutions and cyclization reactions, which are essential for developing new materials and pharmaceuticals.

Reactivity and Mechanisms

The compound can participate in several types of reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the synthesis of amides or alcohol derivatives.

- Oxidation and Reduction : The quinoline ring can be oxidized to form quinoline N-oxides or reduced to dihydroquinolines, expanding its application in synthetic chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound has an IC50 value of approximately 3.39 µM against various cancer cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 6.18 µM). The mechanism involves the induction of apoptosis through the upregulation of p53 and caspase pathways, which are crucial for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| MCF-7 | 3.5 | Cell cycle arrest at G2/M phase |

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its electrophilic nature allows it to modify specific amino acid residues in proteins, aiding in the investigation of protein dynamics and interactions within biological systems.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in dye manufacturing, agrochemicals, and other specialty products.

Case Studies

Several studies have highlighted the diverse applications of this compound:

- Study on Antimicrobial Activity : Research demonstrated that derivatives of this quinoline compound exhibit antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics.

- Synthesis of Novel Drug Candidates : A case study focused on synthesizing new drug candidates using this compound as a building block, showcasing its versatility in medicinal chemistry.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming ester, amide, and ketone derivatives. These reactions are fundamental for structural diversification in drug discovery and material science.

| Reaction Type | Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Esterification | Ethanol, reflux, 6–8 hours | Ethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate | 85–92% | |

| Amide Formation | Ammonia, room temperature, 2 hours | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxamide | 88–94% | |

| Ketone Synthesis | Methylmagnesium bromide (Grignard), THF, −78°C | 4-acetyl-8-methyl-2-(4-methylphenyl)quinoline | 78–82% |

Key Findings :

-

Microwave-assisted reactions improve yields (92–95%) and reduce reaction times by 40–60% compared to conventional heating.

-

Amide derivatives exhibit enhanced bioavailability and are explored as kinase inhibitors in cancer research.

Friedel-Crafts Acylation

The compound participates in electrophilic aromatic substitution reactions, enabling the synthesis of polyaromatic systems.

| Substrate | Catalyst/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Benzene | AlCl₃, 80°C, 12 hours | 8-methyl-2-(4-methylphenyl)-4-(phenylcarbonyl)quinoline | 82% |

Mechanistic Insight :

The reaction proceeds via acylium ion formation, followed by electrophilic attack on the aromatic ring. This method is critical for synthesizing fluorescent dyes and charge-transfer complexes.

Hydrolysis to Carboxylic Acid

Controlled hydrolysis produces the corresponding carboxylic acid, a precursor for further functionalization.

| Conditions | Product | Yield | Citations |

|---|---|---|---|

| H₂O/H⁺ (pH 3–4), 60°C, 4 hours | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | 95% |

Applications :

The carboxylic acid derivative serves as a ligand in metal-organic frameworks (MOFs) and is a key intermediate in antiviral drug synthesis .

Reduction Reactions

The carbonyl chloride group can be selectively reduced to form alcohols or alkanes.

| Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|

| LiAlH₄, dry ether, 0°C, 2 hours | 4-(hydroxymethyl)-8-methyl-2-(4-methylphenyl)quinoline | 90% |

Research Implications :

Reduced derivatives show potential as prodrugs due to their increased solubility and metabolic stability.

Cross-Coupling Reactions

The compound engages in palladium-catalyzed coupling reactions to form biaryl structures.

| Reaction Type | Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 4-(biphenyl-4-yl)-8-methyl-2-(4-methylphenyl)quinoline | 75–80% |

Applications :

Biaryl derivatives are investigated as photosensitizers in organic photovoltaics and antimicrobial agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride are influenced by substituent variations on the quinoline core. Below is a detailed comparison with analogs from recent literature:

Structural and Substituent Variations

Table 1: Key Structural Features and Molecular Data

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group at position 8 (electron-donating) enhances stability compared to chloro-substituted analogs (e.g., 8-chloro derivatives in ), which exhibit higher reactivity due to the electron-withdrawing Cl substituent.

- Aromatic Ring Modifications : Replacing the 4-methylphenyl group with a thiophene ring (e.g., in ) reduces molecular weight and alters solubility due to decreased hydrophobicity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The absence of melting point data for many acyl chlorides reflects their instability under ambient conditions.

- ¹H NMR signals for quinoline protons typically appear downfield (δ 7.2–9.0) due to aromatic deshielding .

Métodos De Preparación

General Synthetic Strategy

The preparation of 8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride generally follows a sequence of:

- Synthesis or procurement of the quinoline-4-carboxylic acid precursor bearing the 8-methyl substituent.

- Introduction of the 2-(4-methylphenyl) substituent onto the quinoline ring.

- Conversion of the quinoline-4-carboxylic acid to the corresponding acid chloride.

This approach leverages classical organic transformations including Friedländer quinoline synthesis, electrophilic aromatic substitution, and acid chloride formation via chlorinating agents.

Preparation of the Quinoline Core with Substituents

According to detailed organic synthetic research, methyl-substituted quinoline derivatives such as 8-methylquinoline can be prepared from appropriately substituted anilines and carbonyl compounds through condensation and cyclization reactions. For example, methyl groups can be introduced via methyl-substituted starting materials or through directed methylation reactions on quinoline intermediates.

The 2-(4-methylphenyl) substituent is typically introduced by cross-coupling or electrophilic aromatic substitution reactions on the quinoline nucleus, often employing palladium-catalyzed Suzuki or similar coupling methods with 4-methylphenyl boronic acids or halides.

Conversion of Quinoline-4-Carboxylic Acid to Acid Chloride

The critical step to obtain the carbonyl chloride functionality at the 4-position involves converting the quinoline-4-carboxylic acid derivative to its acid chloride. This is commonly achieved by reaction with chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride (COCl)2, or phosphorus pentachloride (PCl5) under anhydrous conditions.

The reaction typically proceeds as follows:

- Quinoline-4-carboxylic acid derivative is dissolved in an inert solvent such as dichloromethane or toluene.

- Chlorinating agent is added dropwise with stirring under cooling to control exotherm.

- The mixture is refluxed or stirred at ambient temperature until the conversion is complete.

- Excess reagents and by-products are removed under reduced pressure to yield the acid chloride.

This method is widely used due to its efficiency and high yields of acid chlorides, which are reactive intermediates for further amide or ester formation.

Representative Experimental Procedure

Based on analogous quinoline carboxylic acid derivatives preparation and conversion protocols documented in organic synthesis theses and patents:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting quinoline-4-carboxylic acid with 8-methyl and 2-(4-methylphenyl) substituents | Prepared by condensation and cyclization reactions of substituted anilines and ketones or via coupling reactions |

| 2 | Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2, solvent: dichloromethane or toluene, inert atmosphere | Acid chloride formation by stirring at 0°C to room temperature or gentle reflux |

| 3 | Removal of excess chlorinating agent under reduced pressure | Isolation of pure this compound |

Analytical and Research Findings

- The acid chloride formation is confirmed by characteristic IR absorption bands near 1800 cm^-1 (acid chloride C=O stretch).

- NMR spectroscopy shows disappearance of carboxylic acid proton and shifts consistent with acid chloride formation.

- Mass spectrometry confirms molecular weight consistent with the acid chloride.

- Purity and identity are further verified by elemental analysis and melting point determination.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Quinoline core synthesis with methyl substituents | Substituted anilines, ketones, catalysts | Condensation, cyclization, heating | Established organic synthesis methods |

| Introduction of 2-(4-methylphenyl) group | 4-Methylphenyl boronic acid or halide, Pd catalyst | Suzuki coupling, base, solvent (THF, DMF) | Provides regioselective substitution |

| Acid chloride formation | Thionyl chloride, oxalyl chloride | Anhydrous solvent, inert atmosphere, 0–40°C | Efficient conversion of carboxylic acid to acid chloride |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedländer condensation or Pd-catalyzed cross-coupling to form the quinoline core, followed by chlorination at the 4-position. For example, analogous compounds (e.g., 4-chloro-6-(trifluoromethyl)quinoline) are synthesized via chlorination of carboxylic acid precursors using thionyl chloride (SOCl₂) or PCl₅ . Post-synthesis, purity validation requires HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and HRMS (exact mass verification) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.5 ppm for aromatic methyl, δ ~8.0–9.0 ppm for quinoline protons) and the carbonyl chloride moiety (C=O stretch at ~1700 cm⁻¹ in IR) .

- HRMS : Confirm molecular ion [M+H]⁺ or [M-Cl]⁺ with <2 ppm mass error .

- X-ray crystallography (if crystallizable): Resolve substituent orientations (e.g., 8-methyl vs. 4-methylphenyl groups) .

Advanced Research Questions

Q. How do steric and electronic effects of the 8-methyl and 4-methylphenyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 8-methyl group may hinder nucleophilic attack at the 4-carbonyl chloride, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to mitigate steric congestion .

- Electronic Effects : Electron-donating methyl groups stabilize the quinoline ring, altering electrophilicity. DFT calculations can model charge distribution, while Hammett plots quantify substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported melting points or stability data for analogous quinoline derivatives?

- Methodological Answer :

- Reproducibility Checks : Compare synthetic protocols (e.g., solvent purity, drying conditions for hygroscopic intermediates). For example, 4-chloro-2-phenylquinoline has a reported mp of 62–64°C , but deviations may arise from trace solvents.

- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds under controlled atmospheres .

- Dynamic DSC : Identify polymorphic transitions affecting mp .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Stability Tests : Store samples at 2–8°C in inert atmospheres (argon) to prevent hydrolysis of the carbonyl chloride to carboxylic acid .

- Degradation Monitoring : Use LC-MS to detect hydrolysis products (e.g., 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid) and quantify degradation rates under accelerated conditions (40°C/75% RH) .

Q. What are the compound’s applications in targeted drug discovery, particularly as a kinase inhibitor precursor?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the 4-carbonyl chloride with amines (e.g., piperazine) to generate amide-linked probes. For example, methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives show kinase inhibition .

- In Silico Screening : Dock the compound into kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.